N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methyl-N-(methylsulfonyl)methanesulfonohydrazide
Overview
Description
The compound appears to contain a cyano group (-CN), a trifluoromethyl group (-CF3), a pyrazole ring (a type of aromatic heterocycle), and a methanesulfonyl group (-SO2CH3). These functional groups suggest that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups and a heterocyclic ring. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role .Scientific Research Applications
Anti-Inflammatory Agents
Research indicates that derivatives of 1H-pyrazoles, such as 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles, have been synthesized and evaluated for their anti-inflammatory properties. Notably, a specific compound in this group showed significant anti-inflammatory activity, comparable to celecoxib, a known anti-inflammatory drug (Abdellatif, Moawad, & Knaus, 2014).
Synthesis of Deuterated Compounds
The synthesis of deuterated compounds, particularly for use as bioanalytical standards in clinical trials, has been explored. For instance, deuterated PF-2413873 (a compound related to the chemical structure ) was prepared, demonstrating the application of these compounds in clinical research (Rozze & Fray, 2009).
Potential in Anticancer Research
Certain derivatives of 1H-pyrazoles have been synthesized and their structures determined by spectral methods. These compounds were evaluated for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent properties. This indicates the potential application of these compounds in the development of new therapeutic agents for cancer (Küçükgüzel et al., 2013).
Molecular Conformations and Hydrogen Bonding Studies
A study focusing on the molecular conformations and hydrogen bonding in various 1H-pyrazole derivatives provides insights into the chemical behavior of these compounds. Such studies are crucial in understanding the interaction of these compounds at the molecular level, which is essential in drug design and development (Sagar et al., 2017).
Synthesis of Novel Heterocycles
1H-pyrazole derivatives have been used in the synthesis of novel heterocycles, demonstrating their versatility and potential in the creation of new chemical entities. This is essential in the exploration of new therapeutic compounds and materials (Vasin et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-N'-methyl-N-methylsulfonylmethanesulfonohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N5O4S2/c1-15-8(6(5-13)7(14-15)9(10,11)12)16(2)17(22(3,18)19)23(4,20)21/h1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLDNUCNJOQACV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)N(C)N(S(=O)(=O)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101106640 | |
Record name | Methanesulfonic acid, 2-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2-methyl-1-(methylsulfonyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101106640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321574-06-5 | |
Record name | Methanesulfonic acid, 2-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2-methyl-1-(methylsulfonyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321574-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonic acid, 2-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2-methyl-1-(methylsulfonyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101106640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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